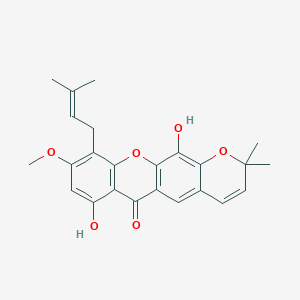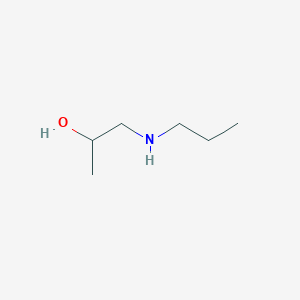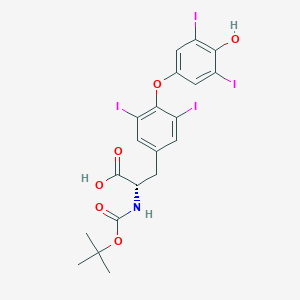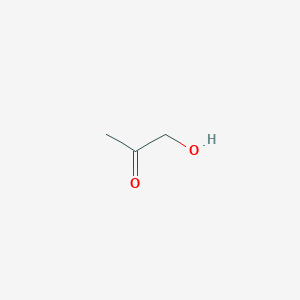![molecular formula C10H12O3S B041186 Propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]- CAS No. 30134-75-9](/img/structure/B41186.png)
Propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Leaching of Spent Lithium-Ion Batteries
DL-3-(Benzylthio)lactic Acid has been used in the leaching process of spent lithium-ion batteries (LIBs). This process is crucial for the environmental aspects and also for the supply of precious raw materials such as cobalt and lithium . The leaching process developed with DL-3-(Benzylthio)lactic Acid has low acid consumption, cost-effectiveness, low environmental impact, and high metal recovery .
2. Determination of Enantiomers in Saliva of Diabetes Mellitus Patients DL-3-(Benzylthio)lactic Acid has been used in the simultaneous determination of enantiomers of chiral carboxylic acids in the saliva of diabetes mellitus patients. This is done by the combination of ultraperformance liquid chromatography and mass spectrometry (UPLC–MS/MS) . The method enables the enantiomeric separation and detection of trace amounts of lactic acid (LA) and 3-hydroxybutyric acid (HA) in human saliva with a simple pretreatment and small sample volume .
Proteomics Research
DL-3-(Benzylthio)lactic Acid is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein structure, interactions, and function in a comprehensive way .
Biochemical Research
DL-3-(Benzylthio)lactic Acid is used in biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms. This compound can be used to study various biochemical processes .
Safety and Hazards
Based on the available information, “Propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]-” is not classified as hazardous . In case of exposure, one should remove the person to fresh air, wash skin with plenty of water, rinse eyes with water as a precaution, and call a poison center/doctor/physician if feeling unwell .
properties
IUPAC Name |
3-benzylsulfanyl-2-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCLLBKUBRUEQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide](/img/structure/B41115.png)







![3-Imidazo[1,2-a]pyridin-3-yl-4-[10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]pyrrole-2,5-dione](/img/structure/B41134.png)


